1-(4-chlorophenyl)-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole
Description
1-(4-Chlorophenyl)-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole is a substituted imidazole derivative characterized by:
- Ethylthio group at position 2: Introduces sulfur-based reactivity and modulates electronic properties.
- 4-Methoxyphenyl at position 5: Contributes to π-π stacking interactions and solubility.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-ethylsulfanyl-5-(4-methoxyphenyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2OS/c1-3-23-18-20-12-17(13-4-10-16(22-2)11-5-13)21(18)15-8-6-14(19)7-9-15/h4-12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJYYEYKSHCPCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with ammonia or primary amines in the presence of an acid catalyst.
Introduction of substituents: The 4-chlorophenyl, ethylthio, and 4-methoxyphenyl groups can be introduced through various substitution reactions, such as nucleophilic aromatic substitution or electrophilic aromatic substitution, depending on the reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-chlorophenyl)-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural and Electronic Differences
Position 2 Modifications :
- Position 5 Variations: 4-Methoxyphenyl (target) vs.
Biological Activity
The compound 1-(4-chlorophenyl)-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole is a member of the imidazole family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article explores the biological activities of this compound, focusing on its antitumor effects, mechanisms of action, and other relevant biological properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of imidazole derivatives, including This compound . In vitro evaluations have demonstrated significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cells.
- IC50 Values : The compound exhibited varying IC50 values across different cell lines:
- A549: 10.96 µM
- SGC-7901: 2.96 µM
- HeLa: 4.07 µM
These values indicate that the compound is notably effective compared to standard chemotherapeutics like 5-fluorouracil (5-FU) and methotrexate (MTX) , with selectivity indices suggesting a higher tolerance in normal cells versus tumor cells .
The mechanism underlying the antitumor activity involves the induction of apoptosis. Studies have shown that treatment with this compound leads to:
- Increased expression of pro-apoptotic proteins such as Bax .
- Decreased expression of anti-apoptotic proteins like Bcl-2 .
- Activation of caspase-3, indicating a clear apoptotic pathway activation .
Antimicrobial Activity
Beyond its antitumor properties, this imidazole derivative has also been investigated for its antimicrobial activity . Some studies suggest that similar compounds within the imidazole family exhibit notable antifungal and antibacterial properties.
- Minimum Inhibitory Concentration (MIC) : Certain derivatives have shown MIC values as low as 12.5 μg/mL against various fungal strains .
Study 1: Antiproliferative Effects
In a study assessing the antiproliferative effects of various imidazole derivatives, it was found that This compound significantly outperformed traditional chemotherapy agents in terms of potency and selectivity towards cancer cells. The study utilized multiple assays to measure cell viability and apoptosis rates .
Study 2: Mechanistic Insights
A mechanistic study involving Western blot analysis revealed that treatment with the compound resulted in a significant increase in Bax protein levels and a decrease in Bcl-2 levels over time. This shift indicates a strong pro-apoptotic effect, corroborating its potential as an effective antitumor agent .
Data Table: Biological Activities Summary
| Biological Activity | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antitumor | A549 | 10.96 | Apoptosis induction via Bax/Bcl-2 |
| SGC-7901 | 2.96 | Caspase activation | |
| HeLa | 4.07 | Increased pro-apoptotic signaling | |
| Antifungal | Various | 12.5 | Inhibition of fungal growth |
Q & A
Q. Optimization strategies :
- Temperature control : Maintain 60–80°C during cyclization to prevent side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for aryl substitutions .
- Yield improvement : Purification via column chromatography (silica gel, hexane/ethyl acetate) achieves >85% purity .
Q. Table 1: Representative Synthetic Data
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Ring formation | Thiourea, HCl/EtOH, 70°C | 72 | 89% | |
| Chlorophenyl addition | Cl₂, FeCl₃, DCM | 65 | 92% | |
| Methoxy substitution | NaOMe, DMF, 60°C | 68 | 87% |
Basic: How can researchers characterize this compound’s purity and structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 7.2–7.5 ppm (aromatic protons), δ 3.8 ppm (methoxy -OCH₃), δ 2.5–3.0 ppm (ethylthio -SCH₂CH₃) .
- ¹³C NMR : Confirm aryl carbons (110–150 ppm) and sulfur/carbon linkages .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns (acetonitrile/water mobile phase) to assess purity (>95% recommended for biological assays) .
- Mass Spectrometry (MS) : ESI-MS molecular ion peak at m/z 358.8 [M+H]⁺ .
Advanced: What strategies resolve contradictions in reported biological activity data for this compound?
Answer: Discrepancies often arise from variations in assay conditions or cellular models. Mitigation approaches include:
- Dose-response validation : Test across a wide concentration range (nM to μM) to identify true IC₅₀ values .
- Target specificity assays : Use kinase profiling panels (e.g., Eurofins KinaseScan) to rule off-target effects .
- Meta-analysis : Compare datasets from PubChem BioAssay (AID 1259351) and ChEMBL, adjusting for differences in cell lines (e.g., HEK293 vs. HeLa) .
Q. Table 2: Biological Activity Comparison
| Study | IC₅₀ (μM) | Target | Cell Line | Reference |
|---|---|---|---|---|
| A | 1.2 | EGFR | HeLa | |
| B | 4.8 | EGFR | HEK293 |
Advanced: How do electronic effects of substituents influence this compound’s enzyme inhibition?
Answer: The 4-methoxyphenyl (electron-donating) and 4-chlorophenyl (electron-withdrawing) groups modulate electron density on the imidazole ring, affecting binding to enzymatic active sites:
- Methoxy group : Enhances π-π stacking with hydrophobic pockets (e.g., COX-2) but reduces solubility .
- Chlorine substituent : Increases electrophilicity, improving covalent binding to cysteine residues in kinases .
- Ethylthio group : Sulfur’s lone pairs facilitate hydrogen bonding with catalytic lysine residues .
Computational validation : DFT calculations (B3LYP/6-31G*) show HOMO localization on the imidazole ring, supporting redox-mediated mechanisms .
Advanced: What in silico tools predict this compound’s pharmacokinetic properties?
Answer:
- ADMET Prediction : Use SwissADME to estimate LogP (2.8), indicating moderate lipophilicity, and BOILED-Egg model for blood-brain barrier permeability .
- Molecular Dynamics (MD) Simulations : GROMACS simulations (AMBER force field) predict stable binding to EGFR (RMSD < 2.0 Å over 100 ns) .
- Docking studies : AutoDock Vina identifies binding poses in COX-2 (PDB: 5KIR) with a docking score of −9.2 kcal/mol .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at −20°C in airtight, light-resistant vials to prevent oxidation of the ethylthio group .
- Solubility : Dissolve in DMSO (10 mM stock) and avoid freeze-thaw cycles (>3 cycles reduce activity by 20%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
